molecular formula C21H13ClN2O5 B13820119 4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B13820119
M. Wt: 408.8 g/mol
InChI Key: IXSBDSKRJJIPHK-GZTJUZNOSA-N
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Description

4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an imidazolidinylidene moiety, and a furan ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinylidene intermediate: This step involves the reaction of 4-chlorobenzaldehyde with urea under acidic conditions to form the imidazolidinylidene intermediate.

    Coupling with furan-2-carbaldehyde: The intermediate is then reacted with furan-2-carbaldehyde in the presence of a base to form the furan-imidazolidinylidene compound.

    Introduction of the benzoic acid moiety: Finally, the furan-imidazolidinylidene compound is coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazolidinylidene moiety can be reduced to form imidazolidines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Imidazolidines

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-{(E)-[1-(4-bromophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid
  • 4-(5-{(E)-[1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid
  • 4-(5-{(E)-[1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

Uniqueness

The uniqueness of 4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H13ClN2O5

Molecular Weight

408.8 g/mol

IUPAC Name

4-[5-[(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H13ClN2O5/c22-14-5-7-15(8-6-14)24-19(25)17(23-21(24)28)11-16-9-10-18(29-16)12-1-3-13(4-2-12)20(26)27/h1-11H,(H,23,28)(H,26,27)/b17-11+

InChI Key

IXSBDSKRJJIPHK-GZTJUZNOSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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